Lithium acrylate

Description

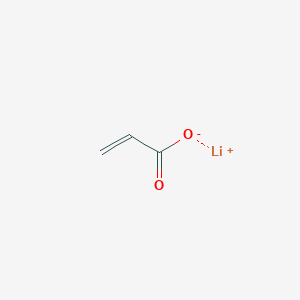

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOIFHNXYIRGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157721 | |

| Record name | Lithium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13270-28-5 | |

| Record name | Lithium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Lithium Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium acrylate (C₃H₃LiO₂), the lithium salt of acrylic acid, is a chemical compound of increasing interest, primarily as a monomer for the synthesis of poly(this compound) (PLA). This polymer is a key component in the development of advanced materials for energy storage, particularly as a binder or solid-state electrolyte in lithium-ion batteries. While the properties and applications of its polymeric form are widely studied, detailed crystallographic data on the monomeric this compound crystal remains conspicuously absent in publicly accessible scientific literature. This guide provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and the morphology of its polymeric derivatives, while also highlighting the current knowledge gap regarding its precise crystal structure.

Introduction: The State of Knowledge on this compound

This compound is a white crystalline solid that serves as a fundamental building block for various functional polymers.[1] Its significance is primarily linked to the field of electrochemistry, where poly(this compound) is explored for its potential to enhance the performance and safety of lithium-ion batteries.[1] Despite its importance as a monomer, a thorough search of crystallographic databases and the scientific literature reveals a notable absence of detailed studies on its single-crystal structure. Essential crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates have not been published.

This guide, therefore, aims to consolidate the available information on this compound, focusing on its synthesis and fundamental properties, and extends the discussion to the morphology and characterization of its widely used polymer, poly(this compound).

Physicochemical Properties of this compound

While crystallographic data is unavailable, the basic physicochemical properties of this compound have been documented. These are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃H₃LiO₂ |

| Molecular Weight | 78.00 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 13270-28-5 |

| Solubility | Highly soluble in water and polar organic solvents |

Synthesis of this compound and Poly(this compound)

Synthesis of this compound Monomer

The most common method for synthesizing this compound is through a neutralization reaction between acrylic acid and a lithium source.[1]

Experimental Protocol: Neutralization Reaction

-

Reactants:

-

Acrylic Acid (C₃H₄O₂)

-

Lithium Hydroxide (LiOH) or Lithium Carbonate (Li₂CO₃)

-

Solvent: Deionized water, methanol, or another suitable alcohol.

-

-

Procedure: a. Dissolve the lithium source (e.g., lithium hydroxide) in the chosen solvent in a reaction vessel. b. Slowly add a stoichiometric amount of acrylic acid to the lithium hydroxide solution while stirring. The reaction is exothermic and should be controlled. For lithium carbonate, the reaction will produce carbon dioxide gas. c. Continue stirring the mixture at room temperature for a period of 2 to 10 hours to ensure the reaction goes to completion.[1] d. The resulting this compound can be isolated by precipitating it from the solution using a non-solvent like acetone.[1] e. For higher purity, the product can be further purified by recrystallization from a solvent such as anhydrous ethanol, followed by vacuum drying.[1]

The logical workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis workflow for this compound monomer via neutralization.

Synthesis of Poly(this compound)

Poly(this compound) is typically synthesized via free-radical polymerization of the this compound monomer.

Experimental Protocol: Free-Radical Polymerization

-

Reactants:

-

This compound (Monomer)

-

Solvent: Alcoholic solution (e.g., ethanol)

-

Initiator: Azodiisobutyronitrile (AIBN)

-

Precipitator (optional, for controlling particle size)

-

-

Procedure: a. Dissolve the synthesized this compound monomer in an alcoholic solution and place it in a reaction kettle. b. Purge the system with nitrogen gas and heat to a temperature between 50 and 80°C while stirring. c. Prepare a solution of the initiator (AIBN) and, if used, a precipitator. d. Drip the initiator solution into the reaction kettle. e. Allow the reaction to proceed for 2 to 10 hours. f. After the reaction, pour the product into a beaker and collect the polymer powder via suction filtration. g. Wash the resulting filter cake with alcohol and dry to obtain nano-scale poly(this compound) powder.[1]

Morphology and Characterization

As the crystal structure of monomeric this compound is not defined, its specific crystal morphology cannot be described. However, the morphology of poly(this compound) and related polyacrylate materials used in battery applications is a subject of extensive study. These materials typically do not form large, well-defined crystals but rather exhibit morphologies at the nano- and micro-scale that are crucial for their function.

The morphology of these polymers is commonly investigated using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) . The overall structure and degree of crystallinity are often assessed using X-ray Diffraction (XRD) , which typically shows broad peaks characteristic of amorphous or semi-crystalline polymers rather than the sharp peaks of a well-defined crystal.

Common morphologies observed in polyacrylate-based systems for battery applications include:

-

Porous Networks: In gel polymer electrolytes, copolymers of acrylates can form highly porous membranes. SEM imaging of these structures reveals interconnected pores that are essential for holding the liquid electrolyte and facilitating ion transport.

-

Nanoparticles: Poly(this compound) can be synthesized as nano-scale powders, with the particle size and distribution being key parameters for applications like electrode binders.[1]

-

Core-Shell Structures: Advanced materials for composite polymer electrolytes may feature core-shell structured nanoparticles, where a core of a material like SiO₂ is coated with a shell of poly(this compound).[2] This morphology is designed to enhance ionic conductivity and thermal stability.[2]

The workflow for characterizing the structure and morphology of these polymeric materials is outlined below.

Caption: Experimental workflow for polymer morphology and structure characterization.

Conclusion and Future Outlook

This compound is a vital monomer for producing advanced polymers for the energy storage sector. This guide has provided a summary of its known properties and detailed protocols for its synthesis and subsequent polymerization. While the morphology of poly(this compound) is tailored for specific applications, the fundamental crystal structure of the this compound monomer remains an open area for investigation. The determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing a more complete understanding of this important chemical and potentially enabling more precise control over its polymerization and the properties of the resulting materials. It is recommended that future research efforts be directed towards growing single crystals of this compound and performing a full crystallographic analysis.

References

Synthesis of Lithium Acrylate via Neutralization Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of lithium acrylate through a neutralization reaction. The document provides comprehensive experimental protocols, quantitative data analysis, and visual representations of the reaction pathway and experimental workflow, designed to be a valuable resource for professionals in research and development.

Introduction

This compound is a versatile monomer utilized in the synthesis of various polymers with applications in battery technology, hydrogels, and specialty coatings. The neutralization reaction of acrylic acid with a lithium base, typically lithium hydroxide, is a common and straightforward method for its preparation. This guide focuses on providing a detailed, practical protocol for this synthesis, including purification and characterization of the final product.

Reaction Principle

The synthesis of this compound via neutralization is an acid-base reaction where acrylic acid (CH₂=CHCOOH) reacts with lithium hydroxide (LiOH) to form this compound (CH₂=CHCOOLi) and water.

Reaction Scheme:

Caption: Neutralization reaction of acrylic acid with lithium hydroxide.

Experimental Protocols

This section outlines two primary methods for the synthesis of this compound via neutralization.

Method 1: Synthesis in an Alcoholic Solvent

This method, adapted from patent literature, involves the direct reaction of acrylic acid and lithium hydroxide in an alcohol, followed by precipitation.[1]

Materials:

-

Acrylic Acid (C₃H₄O₂)

-

Lithium Hydroxide (LiOH)

-

Ethanol (or Methanol)

-

Acetone

Equipment:

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

In a reaction flask, dissolve acrylic acid in ethanol.

-

In a separate beaker, prepare a solution of lithium hydroxide in ethanol.

-

Slowly add the lithium hydroxide solution to the acrylic acid solution while stirring continuously. A molar ratio of 2:1 for acrylic acid to lithium hydroxide is recommended.[1]

-

Allow the reaction to proceed at room temperature for a period of 2 to 10 hours.[1]

-

After the reaction is complete, add acetone to the mixture to precipitate the this compound product.[1]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Method 2: Aqueous Synthesis and Purification by Recrystallization

This method involves the neutralization reaction in an aqueous solution, followed by purification of the product through recrystallization.

Materials:

-

Acrylic Acid (C₃H₄O₂)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolve a specific amount of lithium hydroxide monohydrate in deionized water in a beaker with stirring.

-

In a separate beaker, dilute the stoichiometric equivalent of acrylic acid with a small amount of deionized water.

-

Slowly add the acrylic acid solution to the lithium hydroxide solution while monitoring the pH. Continue adding the acid until the solution reaches a neutral pH (approximately 7).

-

The resulting solution is an aqueous solution of this compound.

-

To purify the product, evaporate the water to obtain the crude solid this compound.

-

Perform recrystallization by dissolving the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven at a low temperature.

Experimental Workflow:

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Reactant Properties

| Compound | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

| Acrylic Acid | 72.06 | 1.051 | 14 | 141 |

| Lithium Hydroxide | 23.95 | 1.46 | 462 | 924 |

| This compound | 78.00 | - | - | - |

Reaction Parameters

| Parameter | Method 1 | Method 2 |

| Solvent | Ethanol or Methanol | Deionized Water |

| Acrylic Acid : LiOH Molar Ratio | 2 : 1[1] | 1 : 1 (Stoichiometric) |

| Reaction Temperature | Room Temperature[1] | Room Temperature |

| Reaction Time | 2 - 10 hours[1] | - (pH controlled) |

| Purification Method | Precipitation with Acetone[1] | Recrystallization from Ethanol |

Characterization

Confirmation of the successful synthesis of this compound can be achieved through spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic peaks for the carboxylate group and the vinyl group. The broad O-H stretching band of the carboxylic acid in the starting material (around 3000 cm⁻¹) should disappear, and new strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) should appear.

Expected FT-IR Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~1635 | C=C stretching vibration of the vinyl group[2] |

| ~1550-1610 | Asymmetric stretching of the carboxylate (COO⁻) group |

| ~1400-1450 | Symmetric stretching of the carboxylate (COO⁻) group |

| ~810 | CH out-of-plane bending vibration of the vinyl group[2] |

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the acrylate moiety. ⁷Li NMR can be employed to study the lithium environment.

Expected ¹H NMR Chemical Shifts (in D₂O): The vinyl protons of the acrylate anion typically appear as a multiplet in the range of 5.5-6.5 ppm.

Expected ¹³C NMR Chemical Shifts (in D₂O):

-

C=O (carboxylate): ~170-180 ppm

-

CH₂=: ~128 ppm

-

=CH-: ~131 ppm

⁷Li NMR: The chemical shift of ⁷Li in this compound will depend on the solvent and concentration. In organolithium compounds, the ⁷Li chemical shift can provide information about the aggregation state and the nature of the C-Li bond.[3][4][5][6][7]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Acrylic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[8][9][10][11][12] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9] Keep away from heat, sparks, and open flames.[8]

-

Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[13][14][15][16][17] Harmful if swallowed.[13][15] Avoid creating dust. Wear appropriate PPE.

-

Ethanol and Methanol: Flammable liquids. Use in a well-ventilated area and away from ignition sources.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11][13][14][15][16][17]

Conclusion

The synthesis of this compound via the neutralization of acrylic acid with lithium hydroxide is a robust and adaptable method. The choice between an alcoholic or aqueous medium allows for flexibility in experimental design. Proper purification through precipitation or recrystallization is crucial for obtaining a high-purity product suitable for downstream applications. Spectroscopic characterization is essential to confirm the identity and purity of the synthesized this compound. Adherence to strict safety protocols is paramount throughout the entire process.

References

- 1. CN102250269A - Method for preparing poly(this compound) and method for preparing solid electrolyte membrane by mixing poly(this compound) and lithium salt - Google Patents [patents.google.com]

- 2. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

- 5. Active Nuclei Lithium 6 & 7 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 6. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. thermofishersci.in [thermofishersci.in]

- 10. download.basf.com [download.basf.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. flinnsci.com [flinnsci.com]

- 14. carlroth.com [carlroth.com]

- 15. sds.mcmaster.ca [sds.mcmaster.ca]

- 16. chemos.de [chemos.de]

- 17. microporeusa.com [microporeusa.com]

A Technical Guide to the Thermal Decomposition of Lithium Acrylate and its Polymer

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of lithium acrylate, with a primary focus on its polymerized form, poly(this compound). Due to a lack of available data on the thermal decomposition of pure this compound monomer, this document will leverage data for poly(this compound) as a reference. The thermal stability of acrylate-based materials is a critical parameter in various applications, including in the development of polymer electrolytes for lithium-ion batteries and as binders in pharmaceutical formulations. This guide summarizes the key thermal properties, details the experimental methodologies used for their determination, and provides visual representations of the analytical workflow.

Quantitative Data on Thermal Properties

The thermal decomposition of poly(this compound) has been characterized using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key quantitative data is summarized in the table below.

| Material | Decomposition Temperature (°C) | Melting Point (°C) | Analytical Method | Reference |

| Poly(this compound) (PAALi) | ~365 | Not specified | TGA/DTG | [1] |

| Solid Polymer Electrolyte (PAALi with lithium nitrate/acetate) | 273 | 196 | TGA/DTG, DTA | [1] |

Note: The decomposition temperature for poly(this compound) is calculated based on the provided data that the solid polymer electrolyte decomposes at a temperature 92°C lower than the pure polymer.[1]

Experimental Protocols

The determination of the thermal decomposition temperature of acrylate polymers is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to identify the decomposition temperature and analyze the thermal stability of the material.

Methodology:

-

Instrument: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, precisely weighed sample of the material (typically 5-10 mg) is placed in a sample pan, often made of platinum or alumina.

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen, to prevent oxidative degradation, or with a reactive gas if oxidation is being studied.

-

Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss is considered the point of initial decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To measure the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine melting points, glass transition temperatures, and exothermic or endothermic decomposition processes.

Methodology:

-

Instrument: A differential scanning calorimeter or differential thermal analyzer. DTA measures the temperature difference between the sample and a reference, while DSC measures the heat flow required to maintain both at the same temperature.

-

Sample Preparation: A small, weighed amount of the sample is sealed in a pan (commonly aluminum). An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, similar to TGA.

-

Data Acquisition: The instrument records the differential heat flow (DSC) or temperature difference (DTA) between the sample and the reference.

-

Analysis: The resulting thermogram shows peaks corresponding to thermal events. An endothermic peak typically represents melting, while an exothermic peak can indicate decomposition or crystallization. The peak temperature of a DTA curve for a solid polymer electrolyte containing poly(this compound) has been identified as its melting point.[2]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for characterizing the thermal properties of a polymer like poly(this compound).

Caption: Workflow for Thermal Analysis of Polymers.

Conceptual Diagram of Thermal Decomposition Analysis

This diagram illustrates the inputs and expected outputs from the thermal decomposition analysis of a polymer.

Caption: Inputs and Outputs of Thermal Decomposition.

References

In-Depth Technical Guide to the Calculated Molecular Weight of Lithium Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the calculated molecular weight of lithium acrylate. The information herein is intended to support research and development activities where precise molecular weight is a critical parameter.

Chemical Formula and Elemental Composition

This compound is an organic salt with the chemical formula C₃H₃LiO₂.[1] This formula indicates that each molecule of this compound is composed of the following elements:

-

Carbon (C): 3 atoms

-

Hydrogen (H): 3 atoms

-

Lithium (Li): 1 atom

-

Oxygen (O): 2 atoms

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are:

-

Carbon (C): approximately 12.011 u

-

Hydrogen (H): approximately 1.008 u[4]

-

Oxygen (O): approximately 15.999 u[5]

The calculated molecular weight of this compound is determined as follows:

(3 × Atomic Weight of C) + (3 × Atomic Weight of H) + (1 × Atomic Weight of Li) + (2 × Atomic Weight of O)

(3 × 12.011) + (3 × 1.008) + (1 × 6.94) + (2 × 15.999) = 78.00 g/mol [1]

Data Presentation: Atomic and Molecular Weights

For clarity and ease of comparison, the quantitative data used in the molecular weight calculation is summarized in the table below.

| Element | Symbol | Quantity | Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Lithium | Li | 1 | 6.94 | 6.94 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 78.00 |

Visualization of Elemental Composition

The following diagram illustrates the elemental composition of this compound, providing a clear visual representation of the atoms that constitute the molecule.

Caption: Elemental composition of this compound.

References

The Genesis and Trajectory of Lithium Acrylate: A Comprehensive Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword

Lithium acrylate, a seemingly simple salt of acrylic acid, has quietly carved a niche for itself in various scientific and technological domains. From its foundational role in polymer chemistry to its emerging potential in advanced battery technologies and drug delivery systems, the journey of this unassuming molecule is one of subtle yet significant impact. This technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and applications of this compound and its polymer, poly(this compound). Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, offers detailed experimental insights, and explores the future landscape of this versatile compound.

A Historical Perspective: The Emergence of Acrylates and the Place of Lithium

The story of this compound is intrinsically linked to the broader history of acrylic acid and its derivatives. The term "acrylic" was first introduced in 1843 as a descriptor for a chemical derivative of acrolein. While acrylic acid itself was synthesized in the mid-19th century, its commercial potential and that of its derivatives were not fully realized until the early 20th century, largely through the pioneering work of Otto Röhm on acrylic acid esters. The first synthesis of an acrylic polymer was reported in 1880.

While a definitive, singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis is a straightforward acid-base reaction between acrylic acid and a lithium base, such as lithium hydroxide. This type of reaction would have been well within the capabilities of chemists in the late 19th or early 20th century, following the isolation and characterization of both acrylic acid and lithium compounds. The growing interest in polymer science and the unique properties of lithium salts likely spurred the investigation of this compound and its subsequent polymerization.

Synthesis of this compound and Poly(this compound)

The synthesis of this compound and its subsequent polymerization into poly(this compound) are fundamental processes for anyone working with this material. Below are detailed experimental protocols for both.

Synthesis of this compound Monomer

The preparation of this compound is typically achieved through the neutralization of acrylic acid with lithium hydroxide.

Experimental Protocol:

-

Materials:

-

Acrylic acid (CH₂=CHCOOH)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH)

-

Acetone ((CH₃)₂CO)

-

Deionized water

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve a specific molar amount of acrylic acid in an alcoholic solvent (e.g., methanol or ethanol).

-

In a separate beaker, prepare a solution of lithium hydroxide monohydrate in deionized water. A common molar ratio of acrylic acid to lithium hydroxide is 1:1.

-

Slowly add the lithium hydroxide solution to the acrylic acid solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, continue stirring the mixture at room temperature for a period of 2 to 10 hours to ensure the reaction goes to completion.

-

To precipitate the this compound salt, add acetone to the reaction mixture.

-

Collect the precipitated white solid by vacuum filtration and wash it with acetone to remove any unreacted starting materials and solvent.

-

Dry the resulting this compound powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

-

Reaction Stoichiometry:

Polymerization of this compound

Poly(this compound) can be synthesized through free-radical polymerization of the this compound monomer.

Experimental Protocol:

-

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

-

Anhydrous solvent (e.g., ethanol, methanol)

-

Precipitating agent (e.g., acetone, isopropanol)

-

-

Procedure:

-

Dissolve the synthesized this compound monomer in an anhydrous alcoholic solvent in a reaction vessel equipped with a condenser, nitrogen inlet, and magnetic stirrer.

-

De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

In a separate container, dissolve the initiator (e.g., AIBN) in a small amount of the same solvent.

-

Heat the this compound solution to a temperature suitable for the chosen initiator (typically 50-80 °C for AIBN).

-

Once the desired temperature is reached, add the initiator solution to the monomer solution while stirring under a nitrogen atmosphere.

-

Allow the reaction to proceed for several hours (e.g., 2-10 hours). The viscosity of the solution will increase as the polymer forms.

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the poly(this compound) by slowly adding the polymer solution to a vigorously stirred excess of a non-solvent, such as acetone.

-

Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

-

Polymerization Workflow:

Characterization of this compound and Poly(this compound)

A thorough characterization of both the monomer and the resulting polymer is crucial for understanding their properties and ensuring their suitability for specific applications.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the synthesis of this compound and its polymerization.

-

This compound: The FTIR spectrum of this compound will show the disappearance of the broad O-H stretching band of the carboxylic acid in acrylic acid and the appearance of characteristic peaks for the carboxylate salt.

-

Poly(this compound): Upon polymerization, the characteristic peaks of the vinyl group (C=C) in the this compound monomer will disappear, while the strong carboxylate peaks will remain.

| Functional Group | Acrylic Acid (cm⁻¹) (Approximate) | This compound (cm⁻¹) (Approximate) | Poly(this compound) (cm⁻¹) (Approximate) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Absent | Absent |

| C=O Stretch (Carboxylic Acid) | ~1700 | Absent | Absent |

| Asymmetric COO⁻ Stretch | Absent | ~1550 | ~1550 |

| Symmetric COO⁻ Stretch | Absent | ~1430 | ~1430 |

| C=C Stretch | ~1630 | ~1630 | Absent |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.

-

This compound: The ¹H NMR spectrum in D₂O will show signals corresponding to the vinyl protons. The ¹³C NMR will show signals for the vinyl carbons and the carboxylate carbon.

-

Poly(this compound): After polymerization, the signals corresponding to the vinyl protons and carbons will disappear, and new signals for the polymer backbone will appear.

| Nucleus | This compound (in D₂O) (ppm) (Approximate) | Poly(this compound) (in D₂O) (ppm) (Approximate) |

| ¹H NMR | ||

| Vinyl Protons | 5.5 - 6.5 | Absent |

| Polymer Backbone | Absent | 1.5 - 2.5 (broad) |

| ¹³C NMR | ||

| Vinyl Carbons | 128, 132 | Absent |

| Carboxylate Carbon | ~175 | ~180 |

| Polymer Backbone | Absent | 35 - 45 (broad) |

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. A typical TGA curve for poly(this compound) will show the decomposition temperature and any weight loss due to residual solvent or moisture.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its physical properties and processing behavior.

| Analysis | Parameter | Typical Value for Poly(this compound) |

| TGA | Decomposition Temperature | Varies with molecular weight and synthesis conditions |

| DSC | Glass Transition Temperature (Tg) | Varies with molecular weight and counter-ion |

Applications in Drug Development and Beyond

While the primary contemporary application of this compound and its polymer is in the field of lithium-ion batteries as binders or solid polymer electrolytes, their potential in the biomedical field, particularly in drug delivery, is an area of growing interest.

Drug Delivery Systems

The carboxylate groups in poly(this compound) can interact with drug molecules, and the polymer can be cross-linked to form hydrogels. These hydrogels can exhibit pH-responsive swelling behavior, making them attractive candidates for controlled drug release systems. For instance, in the acidic environment of the stomach, the carboxylate groups may become protonated, leading to a collapse of the hydrogel and reduced drug release. Conversely, in the more neutral pH of the intestines, the carboxylate groups will be ionized, causing the hydrogel to swell and release the encapsulated drug.

The development of poly(this compound)-based nanoparticles also holds promise for targeted drug delivery. These nanoparticles could potentially be used to encapsulate therapeutic agents for the treatment of various diseases, including cancer.[1][2][3]

Conceptual Drug Release Mechanism:

Other Applications

Beyond drug delivery, poly(this compound) and its copolymers find use in:

-

Lithium-ion Batteries: As binders for electrode materials and as components of solid polymer electrolytes.

-

Adhesives and Coatings: The acrylate backbone provides good adhesive properties.

-

Superabsorbent Polymers: The ionic nature of the polymer allows it to absorb large amounts of water.

Future Directions and Conclusion

The journey of this compound from a simple chemical entity to a material with diverse and expanding applications is a testament to the power of fundamental chemical research. While its history may not be as storied as some other compounds, its future, particularly in the realms of energy storage and medicine, appears bright.

For researchers and drug development professionals, poly(this compound) offers a versatile platform for creating novel drug delivery systems. The ability to tune its properties through copolymerization and cross-linking, combined with its potential for stimuli-responsive behavior, makes it a compelling candidate for further investigation. Future research will likely focus on optimizing its biocompatibility, tailoring its drug release kinetics for specific therapeutic applications, and exploring its use in advanced nanoparticle-based therapies.

References

- 1. Nanoparticles for Cancer Therapy: Current Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance [frontiersin.org]

- 3. Intelligent Nanoparticles for Advanced Drug Delivery in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Lithium Acrylate's Ionic Conductivity: A Technical Guide

Introduction

The development of next-generation solid-state lithium-ion batteries necessitates the exploration of novel solid polymer electrolytes (SPEs) that offer high ionic conductivity, good mechanical properties, and enhanced safety. Lithium acrylate (LiA) and its corresponding polymer, poly(this compound) (PLiA), have emerged as materials of interest in this field. As a single-ion conducting polymer, where the anion is covalently bonded to the polymer backbone, PLiA has the potential to mitigate the formation of lithium dendrites and improve battery cycle life by reducing concentration polarization.

This technical guide provides a preliminary overview of the synthesis of this compound, the preparation of poly(this compound)-based solid polymer electrolytes, and the investigation of their ionic conductivity. It is intended for researchers, scientists, and drug development professionals who are interested in the fundamental properties of this promising material.

Experimental Protocols

The following sections outline the general procedures for the synthesis of this compound monomer and the preparation of a poly(this compound) solid polymer electrolyte for ionic conductivity measurements. These protocols are based on information from patent literature and research articles on related materials and may require optimization for specific applications.

Synthesis of this compound Monomer

This protocol is adapted from a method described in the patent literature.[1]

Materials:

-

Acrylic acid

-

Lithium hydroxide

-

Ethanol (or other suitable alcohol)

-

Acetone

Procedure:

-

In a reaction vessel, dissolve acrylic acid in ethanol.

-

Separately, prepare a solution of lithium hydroxide in ethanol.

-

Slowly add the lithium hydroxide solution to the acrylic acid solution while stirring. The reaction is a neutralization reaction and may be exothermic. Maintain the reaction at room temperature.

-

Continue stirring the mixture for several hours to ensure the reaction goes to completion.

-

After the reaction, add acetone to the solution to precipitate the this compound monomer.

-

Collect the precipitate by filtration.

-

Wash the collected solid with acetone to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound monomer under vacuum.

-

Characterize the final product using appropriate analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

Preparation of Poly(this compound) Solid Polymer Electrolyte

The following is a general procedure for the polymerization of this compound and the formation of a solid polymer electrolyte film.

Materials:

-

This compound monomer

-

A suitable solvent (e.g., ethanol, dimethyl sulfoxide)

-

A free-radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

A casting dish (e.g., Teflon or glass)

Procedure:

-

Dissolve the synthesized this compound monomer in a suitable solvent in a reaction vessel.

-

Add a catalytic amount of a free-radical initiator, such as AIBN.

-

Heat the solution to the decomposition temperature of the initiator (for AIBN, typically around 60-70 °C) under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization.

-

Allow the polymerization to proceed for a sufficient time to achieve a high molecular weight polymer. The viscosity of the solution will increase as the polymerization progresses.

-

Once the polymerization is complete, cast the polymer solution onto a level casting dish.

-

Slowly evaporate the solvent in a vacuum oven at a slightly elevated temperature. It is crucial to remove the solvent completely as residual solvent can significantly affect the ionic conductivity measurements.

-

Once the film is completely dry, carefully peel it from the casting surface. The resulting film is the poly(this compound) solid polymer electrolyte.

Measurement of Ionic Conductivity

The ionic conductivity of the prepared poly(this compound) solid polymer electrolyte is typically measured using Electrochemical Impedance Spectroscopy (EIS).

Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

A two-electrode conductivity cell (e.g., Swagelok-type cell with stainless steel or lithium electrodes)

-

Calipers for measuring the thickness of the polymer film

-

A temperature-controlled chamber

Procedure:

-

Measure the thickness of the prepared poly(this compound) film using calipers.

-

Cut a circular sample of the polymer film with a known diameter.

-

Assemble the polymer electrolyte film in the conductivity cell between two blocking (e.g., stainless steel) or non-blocking (e.g., lithium) electrodes. Ensure good contact between the electrolyte and the electrodes.

-

Place the assembled cell in a temperature-controlled chamber.

-

Connect the cell to the potentiostat/galvanostat.

-

Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

-

The resulting Nyquist plot (a plot of the imaginary part of the impedance versus the real part) is used to determine the bulk resistance (Rb) of the electrolyte. Rb is typically taken from the intercept of the semicircle with the real axis at high frequency.

-

Calculate the ionic conductivity (σ) using the following equation:

σ = L / (Rb * A)

where:

-

L is the thickness of the polymer film (cm)

-

Rb is the bulk resistance (Ω)

-

A is the cross-sectional area of the electrode (cm²)

-

-

Repeat the measurement at various temperatures to determine the temperature dependence of the ionic conductivity.

Data Presentation

| Polymer Electrolyte System | Lithium Salt | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

| Poly(acrylonitrile-co-butyl acrylate) | LiTFSI | 7.3 x 10-6 | 50 | [2] |

| Poly(acrylonitrile-co-butyl acrylate) | LiTFSI | 1.2 x 10-4 | 50 | [2] |

| Polyurethane Acrylate | LiTFSI | ~1.0 x 10-4 | Ambient | [3] |

| Poly(acetyl ethylene glycol methacrylate-co-methyl acrylate) | LiTFSI | 1.1 x 10-4 | Not Specified | [2] |

| Poly(this compound) with LiNO3-LiOOCCH3 | - | ~2 x 10-5 | 30 | [1] |

Note: The ionic conductivity of polymer electrolytes is highly dependent on the specific composition, including the type and concentration of lithium salt, the presence of plasticizers or other additives, and the polymer's molecular weight and morphology.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for investigating the ionic conductivity of this compound and a conceptual representation of the ion transport mechanism.

Caption: Experimental workflow for the synthesis of this compound, preparation of a poly(this compound) solid polymer electrolyte, and measurement of its ionic conductivity.

References

A Technical Guide to the Basic Electrochemical Behavior of Lithium Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium acrylate (LiA) and its polymerized form, poly(this compound) (PLiA), are emerging as materials of significant interest in the field of advanced energy storage, particularly in the development of next-generation lithium-ion batteries. The unique properties of the acrylate group, combined with the presence of lithium ions, make these materials promising for applications as solid polymer electrolytes (SPEs) and as components in the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces. This technical guide provides a comprehensive overview of the fundamental electrochemical behavior of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing important electrochemical processes. While specific data for this compound is still emerging, this guide draws upon available information and data from closely related acrylate-based systems to provide a foundational understanding for researchers in the field.

Data Presentation

The electrochemical performance of this compound and its derivatives is critically dependent on factors such as the polymer architecture, the presence of co-polymers, and the type of lithium salt used in the electrolyte formulation. The following tables summarize key quantitative data for various acrylate-based polymer electrolytes.

Table 1: Ionic Conductivity of Acrylate-Based Polymer Electrolytes

| Polymer System | Lithium Salt | Ionic Conductivity (S/cm) | Temperature (°C) |

| Dicarbonate acrylate (DCA)-based | - | 1.6 x 10⁻⁴ | Room Temperature |

| Poly(acrylonitrile-co-butyl acrylate) | LiTFSI | Up to 10⁻⁴ | 50 |

| Poly(this compound)-Polyacrylamide (LiPAA-PAM) | - | 1.38 x 10⁻² | Not Specified |

| Poly(AEGMA-co-MAc) with RTIL | LiTFSI | 1.2 x 10⁻³ | Not Specified |

| PEO-b-(PMMA-ran-PMAALi) | LiBOB | - | - |

Table 2: Lithium-Ion Transference Number (tLi+) of Acrylate-Based Polymer Electrolytes

| Polymer System | Lithium Salt | tLi+ | Temperature (°C) |

| Dicarbonate acrylate (DCA)-based | - | 0.92 | Room Temperature |

| PEO-b-(PMMA-ran-PMAALi) | LiBOB | 0.9 | Room Temperature |

Experimental Protocols

The characterization of the electrochemical behavior of this compound and its derivatives involves a suite of standard electrochemical techniques. The following sections detail the general experimental protocols for these key methods.

Synthesis of Poly(this compound) for Electrochemical Testing

A common method for preparing poly(this compound) involves a two-step process. First, acrylic acid is neutralized with a stoichiometric amount of lithium hydroxide in an aqueous solution to form this compound. The subsequent polymerization of the this compound monomer is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like an alcohol. The resulting poly(this compound) can then be precipitated, purified, and dried to obtain a solid powder for use in electrolyte or electrode formulations.[1]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to investigate the redox behavior and electrochemical stability of materials.

-

Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon, platinum, or a this compound-based electrode), a reference electrode (e.g., Ag/AgCl or a lithium metal pseudo-reference), and a counter electrode (e.g., platinum wire or lithium foil).

-

Electrolyte: The electrolyte consists of a solution of a lithium salt (e.g., LiPF₆, LiTFSI) in a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate) or a solid polymer electrolyte containing poly(this compound).

-

Procedure: A potentiostat is used to apply a linearly sweeping potential to the working electrode between defined vertex potentials. The resulting current is measured as a function of the applied potential. The scan rate, or the rate at which the potential is swept, is a critical parameter that can be varied to probe the kinetics of the electrochemical reactions. For instance, scan rates can range from 0.1 mV/s to several hundred mV/s.[2][3] The potential window is chosen to encompass the expected redox events of the material under investigation.

-

Data Analysis: The resulting cyclic voltammogram (a plot of current vs. potential) provides information on the oxidation and reduction potentials of the material, the reversibility of the redox processes, and the formation of any passive layers.

Galvanostatic Cycling

Galvanostatic cycling is used to evaluate the performance of a material as a battery electrode, specifically its charge-discharge capacity, cycling stability, and coulombic efficiency.

-

Cell Assembly: A two-electrode coin cell or Swagelok-type cell is typically assembled with a working electrode (e.g., a this compound-based anode), a counter/reference electrode (e.g., lithium metal), a separator, and the electrolyte.

-

Procedure: A battery cycler is used to apply a constant current to the cell, causing it to charge or discharge between set voltage limits. The current density (current per unit area of the electrode) is a key parameter and is often expressed in terms of a C-rate, where 1C corresponds to a full charge or discharge in one hour.

-

Data Analysis: The voltage of the cell is monitored over time, generating charge-discharge curves. From these curves, the specific capacity (mAh/g), coulombic efficiency (the ratio of charge output during discharge to charge input during charge), and capacity retention over multiple cycles can be determined.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the impedance characteristics of an electrochemical system, providing insights into processes such as ionic conductivity, charge transfer resistance, and the formation of the SEI layer.

-

Cell Assembly: The cell setup is similar to that used for CV or galvanostatic cycling.

-

Procedure: A small amplitude AC voltage (typically 5-10 mV) is applied to the cell over a wide range of frequencies (e.g., from 1 MHz down to 1 mHz). The resulting AC current response is measured, and the impedance is calculated at each frequency.

-

Data Analysis: The data is typically presented as a Nyquist plot, which plots the imaginary part of the impedance against the real part. Different features in the Nyquist plot (e.g., semicircles, straight lines) correspond to different electrochemical processes occurring within the cell. Equivalent circuit modeling is often used to fit the impedance data and extract quantitative parameters such as the bulk resistance of the electrolyte (related to ionic conductivity), the charge transfer resistance at the electrode-electrolyte interface, and the impedance associated with the SEI layer.[4][5]

Mandatory Visualization

Caption: Electropolymerization of this compound to form a solid polymer electrolyte.

Caption: General mechanism of Solid Electrolyte Interphase (SEI) formation on an anode.

Caption: Typical experimental workflow for electrochemical characterization.

References

Methodological & Application

Application Notes and Protocols for In-Situ Polymerization of Lithium Acrylate in Solid-State Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safe and high-performance solid-state batteries (SSBs) is a critical step towards next-generation energy storage. Solid polymer electrolytes (SPEs) are a promising alternative to flammable liquid electrolytes, and the in-situ polymerization technique offers a facile and effective method for creating a seamless interface between the electrolyte and the electrodes, thereby reducing interfacial resistance and enhancing battery performance. This document provides detailed application notes and experimental protocols for the in-situ polymerization of lithium acrylate-based solid electrolytes for use in solid-state lithium batteries. Lithium polyacrylate, as a single-ion conducting polymer, can effectively enhance the lithium-ion transference number, leading to improved rate capability and cycling stability.

Data Presentation

The following table summarizes the key performance metrics of an in-situ polymerized acrylate-based solid polymer electrolyte. The data is based on a hybrid system utilizing a polymerizable single-lithium-ion conducting (SLIC) salt and a conventional lithium salt in a poly(propylene glycol) acrylate (PPGA) matrix, which serves as a relevant benchmark for this compound-based systems.

| Parameter | Value | Temperature (°C) | Conditions/Notes |

| Ionic Conductivity | ~2 x 10⁻⁴ S cm⁻¹ | 100 | Hybrid SPE with polymerizable SLIC salt and conventional Li salt.[1][2][3] |

| Li-ion Transference Number (tLi+) | ~0.4 | 100 | Significantly higher than conventional dual-ion conducting SPEs.[1][2][3] |

| Electrochemical Stability Window | Not explicitly stated for this specific hybrid system, but acrylate-based electrolytes can be stable up to 4.5 V vs. Li/Li⁺. | - | Dependent on the specific formulation. |

| Cycling Stability (LiFePO₄/Li cell) | Stable performance for over 100 cycles | 100 | In-situ polymerized SPE cell.[1][2][3] |

| Coulombic Efficiency | >99% | 100 | For LiFePO₄/Li cell with in-situ polymerized SPE. |

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of this compound monomer from acrylic acid and lithium hydroxide.

Materials:

-

Acrylic acid (C₃H₄O₂)

-

Lithium hydroxide (LiOH)

-

Methanol (CH₃OH)

-

Acetone (C₃H₆O)

-

Round bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

In a round bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of lithium hydroxide in methanol.

-

In a separate beaker, prepare a solution of acrylic acid in methanol. The molar ratio of acrylic acid to lithium hydroxide should be 2:1.

-

Slowly add the acrylic acid solution to the lithium hydroxide solution at room temperature while stirring continuously.

-

Allow the reaction to proceed for 2-10 hours at room temperature.

-

After the reaction is complete, precipitate the this compound by adding acetone to the reaction mixture.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected this compound powder with acetone to remove any unreacted starting materials.

-

Dry the purified this compound monomer in a vacuum oven at a suitable temperature (e.g., 60°C) for 24 hours.

-

Store the dried this compound monomer in a desiccator or an argon-filled glovebox to prevent moisture absorption.

Protocol 2: In-situ Thermal Polymerization of this compound-Based Solid Polymer Electrolyte

This protocol details the fabrication of a solid-state battery via the in-situ thermal polymerization of a this compound-based precursor solution. This protocol is adapted from established procedures for in-situ polymerization of acrylate-based electrolytes.

Materials:

-

This compound (monomer)

-

Poly(ethylene glycol) diacrylate (PEGDA) (crosslinker)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (lithium salt)

-

Azobisisobutyronitrile (AIBN) (thermal initiator)

-

1,3-Dioxolane (DOL) and 1,2-dimethoxyethane (DME) (1:1 v/v) (solvent)

-

Cathode (e.g., LiFePO₄ coated on aluminum foil)

-

Anode (e.g., Lithium metal foil)

-

Separator (e.g., Celgard)

-

Coin cell components (CR2032)

-

Pipette

-

Crimping machine

-

Vacuum oven

Procedure:

-

Precursor Solution Preparation (inside an argon-filled glovebox): a. Prepare the precursor solution by dissolving this compound, PEGDA, LiTFSI, and AIBN in the DOL/DME solvent mixture. A typical composition could be:

- This compound: PEGDA (e.g., 9:1 molar ratio)

- LiTFSI: to achieve a desired ether oxygen to lithium ratio (e.g., 16:1)

- AIBN: 0.5-1.0 wt.% of the total monomer and crosslinker mass. b. Stir the mixture until all components are fully dissolved and a homogeneous solution is obtained.

-

Battery Assembly (inside an argon-filled glovebox): a. Place the cathode at the bottom of the coin cell case. b. Place the separator on top of the cathode. c. Carefully inject a specific volume of the precursor solution onto the separator, ensuring it is fully wetted and the solution penetrates the pores of the cathode. d. Place the lithium metal anode on top of the wetted separator. e. Assemble the remaining coin cell components (spacer disk, spring, and cap). f. Crimp the coin cell to ensure it is properly sealed.

-

In-situ Polymerization: a. Transfer the assembled coin cell to an oven. b. Heat the cell at a temperature of 60-80°C for a duration of 2-12 hours to initiate the thermal polymerization of the this compound and PEGDA. The exact temperature and time will depend on the concentration of the initiator and the desired polymer properties. c. After polymerization, allow the cell to cool down to room temperature.

-

Electrochemical Characterization: a. The fabricated solid-state battery is now ready for electrochemical testing. b. Perform characterization techniques such as electrochemical impedance spectroscopy (EIS) to measure ionic conductivity, and galvanostatic cycling to evaluate the battery's performance.

Visualizations

References

Application Notes and Protocols for Using Lithium Acrylate as a Binder for Silicon Anodes in Li-ion Batteries

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries (LIBs) due to its exceptional theoretical specific capacity (approximately 4200 mAh g⁻¹), which is over ten times that of traditional graphite anodes. However, the practical application of silicon anodes is hindered by the massive volume expansion (up to 300%) during lithiation, leading to pulverization of the active material, loss of electrical contact, and rapid capacity fading. The choice of binder is crucial to mitigate these issues.

Lithium polyacrylate (LiPAA), a neutralized form of polyacrylic acid (PAA), has emerged as a superior binder for silicon anodes. Its high density of carboxyl groups promotes strong adhesion to the silicon surface and the copper current collector through hydrogen bonding and potential covalent bond formation. The inherent flexibility and elasticity of the polymer backbone can accommodate the significant volume changes of silicon particles, thus maintaining the electrode's structural integrity. Furthermore, its ionic conductivity contributes to a more stable solid electrolyte interphase (SEI) layer.

These application notes provide detailed protocols for the preparation of silicon anodes using lithium acrylate-based binders and for their subsequent electrochemical characterization.

Data Presentation

The following tables summarize the electrochemical performance of silicon anodes fabricated with this compound/polyacrylate binders in comparison to other commonly used binders.

Table 1: Comparison of Cycling Performance of Silicon Anodes with Different Binders

| Binder System | Initial Charge Capacity (mAh g⁻¹) | Capacity Retention after 50 Cycles (%) | Capacity Retention after 100 Cycles (%) | Coulombic Efficiency at 1st Cycle (%) | Reference |

| LA133 (Polyacrylate-based) | 660.4 | 92.9 | - | - | [1] |

| PAA (Polyacrylic Acid) | ~3300-3700 | - | - | - | [2] |

| LiPAA/GC (graft copolymer) | - | - | 495 mAh/g | 90.3 | [1] |

| PVDF (Polyvinylidene Fluoride) | Significantly lower than PAA | 13-16% (after 20 cycles) | - | - | [2] |

| Na-CMC (Sodium Carboxymethyl Cellulose) | ~3300-3700 | 42-58% (after 20 cycles) | - | - | [2] |

Table 2: Specific Capacity of Si-based Anodes with Polyacrylate Binders at Different Cycle Numbers

| Binder | Current Density | Specific Capacity (mAh g⁻¹) | Cycle Number | Reference |

| PAA | 1 A g⁻¹ | > 800 | 30 | [3] |

| PAA-SA | 1 A g⁻¹ | 1419.8 | 200 | [1] |

| NaPAA-g-CMC | - | 1816 | 100 | [3] |

| PAANa | - | > 800 | 30 | [4] |

| PAA/Lys | 2 A g⁻¹ | 1008 | 250 | [4] |

Experimental Protocols

Protocol 1: Synthesis of Lithium Polyacrylate (LiPAA) Binder Solution

This protocol describes the neutralization of polyacrylic acid (PAA) to form a lithium polyacrylate (LiPAA) solution for use as a binder.

Materials:

-

Polyacrylic acid (PAA, e.g., 450,000 g/mol )

-

Lithium hydroxide (LiOH)

-

Deionized (DI) water

Procedure:

-

Prepare a stock solution of PAA in DI water (e.g., 5-10 wt%). The dissolution may be slow and require stirring.

-

Calculate the molar amount of carboxylic acid groups in the PAA solution.

-

Prepare a LiOH solution in DI water.

-

Slowly add the LiOH solution to the PAA solution under constant stirring. The amount of LiOH should be stoichiometrically equivalent to the carboxylic acid groups for full neutralization.

-

Continue stirring until a homogeneous and clear LiPAA solution is obtained. The pH of the solution should be monitored to ensure complete neutralization (pH ~7).

-

The final concentration of the LiPAA binder solution can be adjusted by adding DI water.

Protocol 2: Preparation of Silicon Anode Slurry

This protocol details the preparation of a silicon anode slurry using an in-situ polymerization method with acrylic acid or a pre-synthesized LiPAA binder.

Materials:

-

Silicon nanoparticles (e.g., 50-100 nm)

-

Conductive agent (e.g., Super P carbon black, Ketjenblack)

-

Acrylic acid (for in-situ method) or LiPAA binder solution (from Protocol 1)

-

Initiator (for in-situ method, e.g., ammonium persulfate - (NH₄)₂S₂O₈)

-

Deionized (DI) water

-

Copper foil (current collector)

Procedure for In-situ Polymerization:

-

In a mixing vessel, disperse silicon nanoparticles and the conductive agent in DI water. A typical weight ratio is Si:Conductive Agent:Binder = 6:2:2 or 8:1:1.[5]

-

Stir the mixture vigorously (e.g., 800-1500 rpm) for 30-60 minutes to form a homogeneous dispersion.[3]

-

Add acrylic acid monomer to the dispersion and continue stirring.

-

In a separate vessel, dissolve the initiator in a small amount of DI water.

-

Add the initiator solution to the main mixture.

-

Heat the mixture to induce polymerization (e.g., 90°C for 4 hours) while stirring to form the anode slurry.[3]

Procedure using Pre-synthesized LiPAA:

-

Disperse the silicon nanoparticles and conductive agent in DI water using a planetary centrifugal mixer (e.g., 10 minutes at 2000 rpm) followed by ultrasonication (e.g., 30 minutes).[5]

-

Add the LiPAA binder solution to the dispersion.

-

Mix the final slurry using a magnetic stirrer for an extended period (e.g., 12 hours) to ensure homogeneity.[5]

Protocol 3: Anode Fabrication and Cell Assembly

Procedure:

-

Coat the prepared slurry onto a copper foil using a doctor blade technique to a desired thickness (e.g., 50-100 µm).

-

Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.

-

Punch out circular electrodes of a specific diameter (e.g., 12 mm).

-

Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox with lithium metal as the counter and reference electrode, a polypropylene separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC)).

Protocol 4: Electrochemical Characterization

Procedure:

-

Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) over a voltage range of 0.01-1.5 V vs. Li/Li⁺ to observe the lithiation and delithiation processes.

-

Galvanostatic Cycling:

-

Cycle the cells at various C-rates (e.g., C/20 to 2C) within a voltage window of 0.01-1.0 V vs. Li/Li⁺.

-

The formation cycles are typically performed at a low C-rate (e.g., C/20) for the first few cycles.

-

Record the specific capacity, coulombic efficiency, and capacity retention over a significant number of cycles (e.g., 100-500 cycles).

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Conduct EIS measurements at different states of charge (SOC) over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV) to analyze the interfacial and charge-transfer resistances.

-

Protocol 5: Material Characterization

Procedure:

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Prepare samples of the pure binder and the composite electrode.

-

Record FTIR spectra to identify the functional groups and confirm the chemical interactions between the binder and the silicon particles.

-

-

X-ray Diffraction (XRD):

-

Analyze the crystallinity of the silicon particles and the binder before and after cycling to observe any structural changes.

-

Mandatory Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. US20170170472A1 - Anode slurry and method for preparing the same - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dispersion Homogeneity of Silicon Anode Slurries with Various Binders for Li-Ion Battery Anode Coating - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Lithium Acrylate-Based Hydrogels for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium acrylate-based hydrogels are emerging as a promising class of biomaterials for a variety of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. These hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water, creating a soft and biocompatible environment suitable for interaction with biological systems. The incorporation of lithium ions into the hydrogel matrix offers unique therapeutic potential, primarily through the modulation of specific signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell proliferation, differentiation, and tissue regeneration.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based hydrogels. The focus is on photopolymerized hydrogels using poly(ethylene glycol) diacrylate (PEGDA) as the base polymer and a lithium-containing photoinitiator, lithium phenyl-2,4-6-trimethylbenzoylphosphinate (LAP), known for its high water solubility and cytocompatibility.

Key Advantages of this compound-Based Hydrogels

-

Therapeutic Ion Release: Controlled release of lithium ions can modulate cellular behavior and promote tissue regeneration.

-

Biocompatibility: Acrylate-based hydrogels, particularly those derived from PEG, exhibit excellent biocompatibility and minimal immunogenicity.[1][2]

-

Tunable Properties: The mechanical properties, swelling behavior, and drug release kinetics can be tailored by adjusting the polymer concentration, cross-linking density, and lithium content.

-

Versatile Applications: These hydrogels can be used as scaffolds for tissue engineering, carriers for controlled drug delivery, and for cell encapsulation.

Biomedical Applications

Drug Delivery

This compound-based hydrogels can serve as depots for the sustained release of therapeutic agents. The release kinetics can be controlled by the hydrogel's swelling properties and the interactions between the drug and the polymer network. For instance, these hydrogels can be loaded with anticancer drugs like doxorubicin for localized chemotherapy, potentially reducing systemic side effects.[3][4]

Tissue Engineering and Regenerative Medicine

The release of lithium ions from the hydrogel scaffold can stimulate cell proliferation and differentiation, making these materials particularly attractive for tissue engineering applications. A significant area of research is in cartilage regeneration, where lithium has been shown to promote chondrogenesis by activating the Wnt/β-catenin signaling pathway.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound-PEGDA Hydrogels via Photopolymerization

This protocol describes the synthesis of a this compound-based hydrogel using PEGDA as the monomer and LAP as the photoinitiator.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400 Da)

-

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated (e.g., Doxorubicin)

-

UV lamp (365 nm)

Procedure:

-

Prepare Precursor Solution:

-

Dissolve PEGDA in PBS to the desired concentration (e.g., 10%, 20% w/v).

-

Add this compound to the PEGDA solution at various concentrations (e.g., 0.1%, 0.5%, 1% w/v) and stir until fully dissolved.

-

If encapsulating a drug, add the desired concentration of the drug to the solution and mix thoroughly.

-

-

Add Photoinitiator:

-

Prepare a stock solution of LAP in PBS (e.g., 0.1% w/v).

-

Add the LAP stock solution to the precursor solution to a final concentration of 0.05% (w/v). Ensure the solution is protected from light.

-

-

Photopolymerization:

-

Pipette the final precursor solution into a mold of the desired shape and size (e.g., a cylindrical mold for discs).

-

Expose the solution to UV light (365 nm, ~4-10 mW/cm²) for a sufficient time to ensure complete cross-linking (e.g., 5-10 minutes). The polymerization time may vary depending on the concentration of the photoinitiator and the intensity of the UV light.

-

-

Purification:

-

After polymerization, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of sterile PBS to wash away any unreacted monomers, photoinitiator, and non-encapsulated drug.

-

Change the PBS solution every 12 hours for 2-3 days to ensure complete purification.

-

-

Sterilization and Storage:

-

Sterilize the purified hydrogels using a suitable method, such as sterile filtration of the precursor solution before polymerization or ethylene oxide sterilization of the final hydrogel.

-

Store the sterile hydrogels in PBS at 4°C until use.

-

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination:

-

Record the initial weight of the lyophilized (freeze-dried) hydrogel (W_d).

-

Immerse the hydrogel in PBS (pH 7.4) at 37°C.

-

At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_s).

-

Continue until the weight becomes constant, indicating equilibrium swelling.

-

Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

B. Mechanical Testing (Compression Modulus):

-

Prepare cylindrical hydrogel samples with a known diameter and thickness.

-

Use a universal testing machine equipped with a compression platen.

-

Apply a compressive force to the hydrogel at a constant strain rate (e.g., 1 mm/min).

-

Record the stress and strain data.

-

The Young's modulus (compressive modulus) can be calculated from the initial linear region of the stress-strain curve.[6][7]

C. In Vitro Drug Release Study:

-

Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS at 37°C) in a shaker incubator.

-

At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released over time.

D. Biocompatibility Assessment (MTT Assay):

-

Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for 24 hours.

-

Seed cells (e.g., fibroblasts or relevant cell line for the application) in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with the hydrogel extracts at different concentrations.

-

After a predetermined incubation period (e.g., 24, 48, 72 hours), perform an MTT assay to assess cell viability.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells compared to a control group (cells cultured in fresh medium).

Data Presentation

Table 1: Influence of this compound Concentration on Hydrogel Properties

| Hydrogel Formulation | This compound Conc. (% w/v) | PEGDA Conc. (% w/v) | Swelling Ratio (%) | Young's Modulus (kPa) |

| LA-PEGDA-1 | 0.1 | 20 | 1250 ± 80 | 25 ± 3 |

| LA-PEGDA-2 | 0.5 | 20 | 1100 ± 65 | 38 ± 4 |

| LA-PEGDA-3 | 1.0 | 20 | 950 ± 50 | 52 ± 5 |

Table 2: In Vitro Doxorubicin Release from this compound-PEGDA Hydrogels

| Hydrogel Formulation | This compound Conc. (% w/v) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |

| LA-PEGDA-Dox-1 | 0.1 | 45 ± 4 | 75 ± 6 |

| LA-PEGDA-Dox-2 | 0.5 | 35 ± 3 | 62 ± 5 |

| LA-PEGDA-Dox-3 | 1.0 | 28 ± 2 | 51 ± 4 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound-based hydrogels.

Wnt/β-catenin Signaling Pathway and Lithium's Role

Caption: Lithium inhibits GSK-3β, activating the Wnt/β-catenin pathway.[8][9][10]

Experimental Workflow for Hydrogel Characterization

Caption: Workflow for the characterization of synthesized hydrogels.

References